molecular formula C24H32N4O B10954293 N-(1-Adamantyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide

N-(1-Adamantyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide

Cat. No.: B10954293
M. Wt: 392.5 g/mol
InChI Key: DWLDJEFRDXIUSE-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide (let’s call it Compound A ) is a novel synthetic cannabinoid. It was first identified as a designer drug in illegal products sold in Japan . Unlike many other synthetic cannabinoids, Compound A stands out due to its unique structure, which includes an adamantyl group and an indazole moiety.

Preparation Methods

Synthetic Routes:: The synthetic routes for Compound A are not widely documented. its industrial production likely involves multistep organic synthesis. Researchers have used liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses to confirm its structure .

Chemical Reactions Analysis

Reactions Undergone:: Compound A may undergo various chemical reactions, including oxidation, reduction, and substitution. Unfortunately, specific details about these reactions remain scarce.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides may occur.

Major Products:: The major products formed during these reactions would depend on the specific conditions and reagents used. Further research is needed to elucidate these details.

Scientific Research Applications

Chemistry:: Compound A’s unique structure makes it an intriguing target for medicinal chemistry research. Scientists may explore its interactions with cannabinoid receptors and its potential as a lead compound for drug development.

Biology and Medicine::

    Cannabinoid Receptor Agonist: Compound A likely interacts with cannabinoid receptors (CB₁ and CB₂), affecting various physiological processes.

    Neuropharmacology: Investigating its effects on the central nervous system could reveal therapeutic applications.

    Pain Management: Synthetic cannabinoids are often studied for their analgesic properties.

Industry:: Compound A’s industrial applications are yet to be fully explored. its potential as a pharmacologically active compound warrants further investigation.

Mechanism of Action

The exact mechanism by which Compound A exerts its effects remains speculative. It likely involves binding to cannabinoid receptors, modulating signaling pathways, and influencing neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds:: While Compound A is unique due to its adamantyl and indazole groups, it shares similarities with other synthetic cannabinoids, such as JWH-018, AM-1220, and AM-2233. These compounds also interact with cannabinoid receptors and exhibit cannabimimetic effects .

Properties

Molecular Formula

C24H32N4O

Molecular Weight

392.5 g/mol

IUPAC Name

N-(1-adamantyl)-6-cyclopropyl-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H32N4O/c1-13(2)28-22-21(14(3)27-28)19(9-20(25-22)18-4-5-18)23(29)26-24-10-15-6-16(11-24)8-17(7-15)12-24/h9,13,15-18H,4-8,10-12H2,1-3H3,(H,26,29)

InChI Key

DWLDJEFRDXIUSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC45CC6CC(C4)CC(C6)C5)C(C)C

Origin of Product

United States

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